N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a pyridazinone ring, an ethyl group, and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, pyridazinone ring, and dimethoxybenzamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the pyridazinone ring and the dimethoxybenzamide group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all depend on the nature of its functional groups and their interactions with each other .Scientific Research Applications
Metabolite Identification and Excretion Study
- Identification of Human Metabolites of YM758 : This compound, a novel inhibitor of the If current channel expressed in the heart's sinus node, has been studied for its metabolites identified in human urine, plasma, and feces. It's being developed as a treatment for stable angina and atrial fibrillation. The study provides insights into the renal and hepatic uptake transporters for these metabolites, crucial for understanding the drug's excretion and metabolism in the body (Umehara et al., 2009).
Synthesis and Scalability
- Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate : This research presents a novel, practical, and efficient synthesis route for YM758 monophosphate, a potent If current channel inhibitor. It addresses the challenges in the medicinal chemistry synthetic routes, such as the use of unstable intermediates and extensive use of chlorinated solvents (Yoshida et al., 2014).
Pharmacological Applications
- Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : This study discusses the development of a high-affinity, orally active neurokinin-1 receptor antagonist with promising applications in treating emesis and depression (Harrison et al., 2001).
- Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption : Investigating the effects of various OX1R antagonists in a binge eating model in female rats. This research is critical for understanding the role of OX1R mechanisms in eating disorders and developing potential pharmacological treatments (Piccoli et al., 2012).
Antimicrobial and Antioxidant Properties
- Synthesis and Antimicrobial Properties of Fluorobenzamides : A study focusing on the antimicrobial properties of fluorobenzamides, including the synthesis of new derivatives and their effectiveness against various bacterial and fungal strains (Desai et al., 2013).
- Antioxidant Activity of Thiazolidin-4-one Derivatives : This research explores the synthesis and biological evaluation of thiazolidin-4-one derivatives, demonstrating significant antioxidant activity (El Nezhawy et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFAWNFKSBBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide |
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